7-bromo-8-hydroxy-quinoline-5-sulfonic Acid
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Overview
Description
7-bromo-8-hydroxyquinoline-5-sulfonic acid is a chemical compound with the molecular formula C9H6BrNO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-hydroxyquinoline-5-sulfonic acid typically involves the bromination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective bromination at the 7-position of the quinoline ring .
Industrial Production Methods
In an industrial setting, the production of 7-bromo-8-hydroxyquinoline-5-sulfonic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
7-bromo-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-bromo-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. For example, in antimicrobial applications, the chelation of essential metal ions can disrupt microbial enzyme function and inhibit growth .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline-5-sulfonic acid: Lacks the bromine atom at the 7-position.
7-chloro-8-hydroxyquinoline-5-sulfonic acid: Contains a chlorine atom instead of bromine.
5,7-dichloro-8-hydroxyquinoline: Contains two chlorine atoms at the 5- and 7-positions
Uniqueness
7-bromo-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of the bromine atom at the 7-position, which can enhance its reactivity and binding affinity for metal ions compared to its non-brominated counterparts. This unique feature makes it particularly useful in applications requiring strong metal ion chelation .
Properties
CAS No. |
3062-37-1 |
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Molecular Formula |
C9H6BrNO4S |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
7-bromo-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6BrNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) |
InChI Key |
NDIDONXDHANSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Br)O)N=C1 |
Origin of Product |
United States |
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